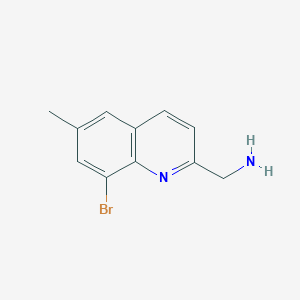![molecular formula C12H12N2O B2802611 1-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carbaldehyde CAS No. 383135-73-7](/img/structure/B2802611.png)
1-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Pyridinyl)ethyl]-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyridine ring attached to a pyrrole ring via an ethyl chain, with an aldehyde group at the 2-position of the pyrrole ring
Preparation Methods
The synthesis of 1-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-pyridinecarboxaldehyde with 2-pyridinemethanol at elevated temperatures without a catalyst or solvent . This reaction yields intermediate compounds, which are further processed to obtain the desired product. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, including the use of specific solvents and catalysts to facilitate the reaction.
Chemical Reactions Analysis
1-[2-(2-Pyridinyl)ethyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions, respectively, under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
1-[2-(2-Pyridinyl)ethyl]-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of 1-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. It may also interact with enzymes and receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[2-(2-Pyridinyl)ethyl]-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-(2-Pyridylcarbonylmethyl)pyridinium iodide: Known for its use as a reagent in organic synthesis.
2-Hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one: Used in the synthesis of complex organic molecules.
1-(2-Pyridacyl)pyridinium iodide: Utilized in various chemical reactions and as a precursor for other compounds
Properties
IUPAC Name |
1-(2-pyridin-2-ylethyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c15-10-12-5-3-8-14(12)9-6-11-4-1-2-7-13-11/h1-5,7-8,10H,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEWBOGJSHWADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCN2C=CC=C2C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
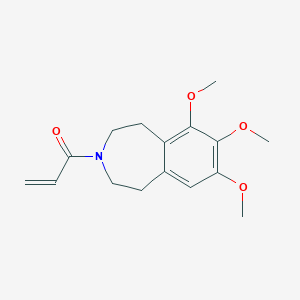
![6-fluoro-3-(7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole](/img/structure/B2802531.png)

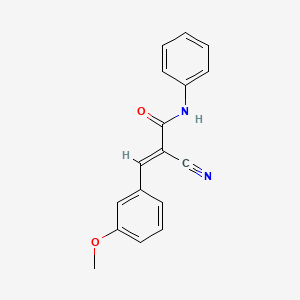

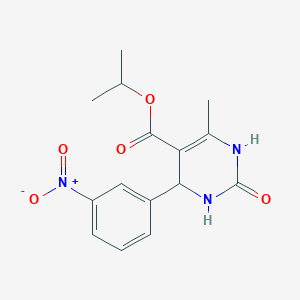
![2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2802540.png)
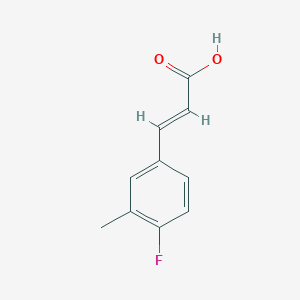
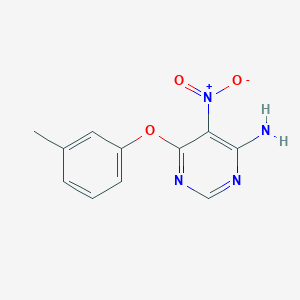
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2802546.png)
![1-[3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2802548.png)
![N-cyclopentyl-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2802549.png)

